molecular formula C13H12N2O B14536330 1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one CAS No. 62136-27-0

1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one

Cat. No.: B14536330
CAS No.: 62136-27-0
M. Wt: 212.25 g/mol
InChI Key: XPOCUPXEUSROMK-UHFFFAOYSA-N
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Description

1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by a fused ring system consisting of a pyrrole and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a phenyl-substituted pyrrole with an imidazole derivative. The reaction is often carried out in the presence of a strong acid or base to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-6-phenyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

CAS No.

62136-27-0

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

1-methyl-6-phenyl-3H-pyrrolo[1,2-a]imidazol-2-one

InChI

InChI=1S/C13H12N2O/c1-14-12-7-11(8-15(12)9-13(14)16)10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

XPOCUPXEUSROMK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CN2C1=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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